n-(Biphenyl-2-yl)-3-methylbutanamide

Description

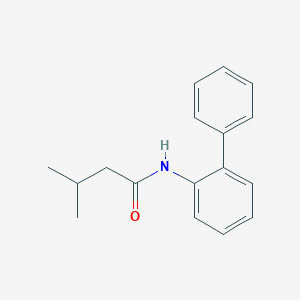

n-(Biphenyl-2-yl)-3-methylbutanamide is an amide derivative featuring a biphenyl moiety substituted at the 2-position and a 3-methylbutanamide side chain. This article compares this compound with related amides and biphenyl-containing compounds, focusing on structural motifs, synthetic strategies, and functional properties.

Properties

CAS No. |

5439-23-6 |

|---|---|

Molecular Formula |

C17H19NO |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

3-methyl-N-(2-phenylphenyl)butanamide |

InChI |

InChI=1S/C17H19NO/c1-13(2)12-17(19)18-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) |

InChI Key |

AGVHQHNPCTYIDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Biphenyl-2-yl)-3-methylbutanamide typically involves the coupling of biphenyl derivatives with butanamide precursors. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a biphenyl boronic acid with a butanamide halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Ullmann reaction or Negishi coupling . These methods involve the use of metal catalysts and can be optimized for large-scale synthesis by adjusting reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: n-(Biphenyl-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The biphenyl moiety can be oxidized to form biphenyl quinones.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Biphenyl quinones.

Reduction: Biphenyl-2-yl-3-methylbutylamine.

Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry: n-(Biphenyl-2-yl)-3-methylbutanamide is used as a building block in organic synthesis. Its biphenyl structure makes it a versatile intermediate for the synthesis of more complex molecules .

Biology: In biological research, biphenyl derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They can interact with various biological targets due to their structural similarity to natural ligands .

Medicine: This compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Industry: In the industrial sector, biphenyl compounds are used in the production of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials .

Mechanism of Action

The mechanism of action of n-(Biphenyl-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Amides

Amide Derivatives Featuring N,O-Bidentate Directing Groups

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide shares a benzamide core but differs in its substituents, including a hydroxyl and dimethyl group. Its N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a property critical for synthetic chemistry applications. However, the biphenyl group may enhance steric bulk and π-π stacking interactions, favoring applications in materials science or catalysis.

Fluorinated Biphenyl Propanamide Derivatives

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide incorporates a fluorine atom at the biphenyl’s 2-position and an indole-ethyl chain. Fluorination typically increases electronegativity and metabolic stability, making this compound relevant for pharmaceutical research. The target compound’s 3-methylbutanamide chain offers greater conformational flexibility compared to the propanamide chain here, which could influence binding affinity in biological systems.

3-Methylbutanamide Analogues with Indazole Moieties

Compounds like N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-1H-indazole-3-carboxamide share the 3-methylbutanamide group but feature indazole cores and stereospecific (S-configuration) side chains. The indazole moiety’s aromaticity and hydrogen-bonding capacity contrast with the biphenyl group’s hydrophobicity. These structural differences suggest divergent applications: indazole derivatives are often explored as kinase inhibitors, while biphenyl amides may prioritize solubility and membrane permeability.

Data Tables

Biological Activity

n-(Biphenyl-2-yl)-3-methylbutanamide, a compound characterized by its biphenyl structure and an amide functional group, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and detailed analyses of its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes that play roles in disease mechanisms, particularly in metabolic disorders.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotection in cellular models exposed to amyloid peptides associated with neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Free Radical Scavenging : It may neutralize reactive oxygen species (ROS), thereby reducing cellular damage.

- Enzyme Interaction : The compound's structural features allow it to interact with target enzymes, potentially altering their activity and influencing metabolic pathways.

- Cell Signaling Modulation : It may modulate signaling pathways related to inflammation and apoptosis.

Study 1: Neuroprotection Against Amyloid Peptides

A study investigated the effects of this compound on SH-SY5Y neuronal cells exposed to amyloid-beta (Aβ) peptides. Results indicated that the compound reduced cell death and oxidative stress markers compared to untreated controls.

| Treatment | Cell Viability (%) | Oxidative Stress Markers (µM) |

|---|---|---|

| Control | 45 | 15 |

| Compound | 75 | 8 |

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition capabilities of this compound. The compound was tested against various enzymes involved in metabolic processes.

| Enzyme Type | IC50 (µM) |

|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | 12.5 |

| Carbonic Anhydrase II | 20.0 |

Pharmacological Implications

The diverse biological activities of this compound suggest potential therapeutic applications in:

- Neurodegenerative Diseases : Its neuroprotective effects could be beneficial in conditions like Alzheimer's disease.

- Metabolic Disorders : As an enzyme inhibitor, it may aid in managing diabetes through modulation of glucose metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.